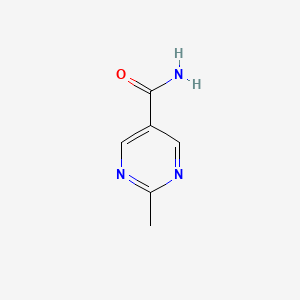

2-Methylpyrimidine-5-carboxamide

Description

Contextualization within Pyrimidine (B1678525) Chemistry

The pyrimidine ring is a fundamental six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. ias.ac.in This structural motif is of immense biological importance as it forms the core of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids, DNA, and RNA. The inherent biological relevance of the pyrimidine scaffold has made it a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. ias.ac.in

2-Methylpyrimidine-5-carboxamide belongs to this broad and significant class of compounds. The pyrimidine ring system is known for its diverse chemical reactivity, allowing for functionalization at various positions. The presence of the methyl group at the 2-position and the carboxamide group at the 5-position of the pyrimidine ring in this compound provides specific steric and electronic properties that influence its chemical behavior and potential interactions with biological targets.

Significance in Contemporary Organic Synthesis and Chemical Building Blocks

In modern organic synthesis, the demand for novel and versatile chemical building blocks is ever-increasing. These are relatively simple molecules that can be used to construct more complex molecular architectures. This compound serves as a valuable building block due to the presence of reactive sites that can be readily modified.

The carboxamide functional group, in particular, is a key feature. It can participate in a variety of chemical transformations, including hydrolysis to the corresponding carboxylic acid, dehydration to a nitrile, or serving as a precursor for the synthesis of more complex amide derivatives. The pyrimidine ring itself can undergo various reactions, such as nucleophilic aromatic substitution, allowing for the introduction of diverse functional groups.

The utility of pyrimidine-based building blocks is highlighted by the development of general and efficient synthetic methods for 2-substituted pyrimidine-5-carboxylic esters, which are direct precursors to compounds like this compound. organic-chemistry.org These methods provide access to a wide range of pyrimidine derivatives for further chemical exploration. organic-chemistry.org

Overview of Research Trajectories

Research involving pyrimidine carboxamides is multifaceted, with significant efforts directed towards the discovery of new therapeutic agents and functional materials. While specific research focusing solely on this compound is not extensively documented in publicly available literature, the research trajectories of closely related compounds provide strong indications of its potential applications.

One major area of investigation is in the field of agrochemicals. For instance, derivatives of 2-(methylthio)-4-methylpyrimidine-5-carboxamide have been synthesized and shown to exhibit fungicidal activity. tandfonline.comresearchgate.net This suggests that the this compound scaffold could be a promising starting point for the development of new fungicides.

In the realm of medicinal chemistry, pyrimidine-5-carboxamide derivatives are being explored for their potential as inhibitors of nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases like type 2 diabetes. nih.gov Furthermore, various pyrimidine carboxamides have been investigated for their anticancer properties. nih.gov The structural similarities suggest that this compound could serve as a key intermediate or a scaffold for the synthesis of novel bioactive molecules with a range of therapeutic applications. The synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide derivatives is often a crucial step in the preparation of these biologically active compounds. ias.ac.in

Structure

2D Structure

3D Structure

Properties

CAS No. |

5194-33-2 |

|---|---|

Molecular Formula |

C6H7N3O |

Molecular Weight |

137.14 g/mol |

IUPAC Name |

2-methylpyrimidine-5-carboxamide |

InChI |

InChI=1S/C6H7N3O/c1-4-8-2-5(3-9-4)6(7)10/h2-3H,1H3,(H2,7,10) |

InChI Key |

GMDRUGZBWUTQMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=N1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 2 Methylpyrimidine 5 Carboxamide and Its Derivatives

Direct Synthesis Strategies for the Core 2-Methylpyrimidine-5-carboxamide Scaffold

The most straightforward approaches to this compound involve the construction from precursors that already contain the pyrimidine (B1678525) ring or can be readily converted to the desired carboxamide.

The conversion of 2-methylpyrimidine-5-carboxylic acid or its corresponding esters into this compound is a fundamental and widely used transformation. This amidation reaction typically involves activating the carboxyl group to facilitate nucleophilic attack by ammonia (B1221849) or an ammonia equivalent.

Commonly, the carboxylic acid is first converted to a more reactive species such as an acyl chloride or an activated ester. For instance, treatment of 2-methylpyrimidine-5-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields the corresponding acyl chloride. Subsequent reaction with ammonia provides the desired carboxamide.

Alternatively, coupling agents used in peptide synthesis are effective for this transformation. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can directly couple the carboxylic acid with an ammonia source.

Direct amidation of esters, such as methyl 2-methylpyrimidine-5-carboxylate, can be achieved by heating with aqueous or alcoholic ammonia. This method, known as aminolysis, can sometimes require high temperatures or pressures to proceed efficiently. The use of a catalyst, such as sodium amide, can facilitate this reaction. For example, a method for synthesizing 2-substituted pyrimidine-5-carboxylic esters has been described where the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol reacts with amidinium salts, providing a route to the ester precursors. organic-chemistry.org These esters can then be converted to the corresponding carboxamides. A patent describes obtaining the target compound by converting the carboxyl group of a precursor compound (V) into a carboxamido group under various conditions. google.com

Catalytic methods are also being explored to make the amidation process more efficient and environmentally benign. Niobium(V) oxide (Nb₂O₅) has been shown to be a reusable Lewis acid catalyst for the direct amidation of carboxylic acids with amines, a methodology that could be applicable to pyrimidine systems. researchgate.net

A summary of common amidation reagents is presented below:

| Reagent/Method | Starting Material | Description |

| Thionyl Chloride (SOCl₂) then NH₃ | Carboxylic Acid | Converts the acid to an acyl chloride, which then reacts with ammonia. khanacademy.org |

| Oxalyl Chloride ((COCl)₂) then NH₃ | Carboxylic Acid | Similar to thionyl chloride, forms a reactive acyl chloride intermediate. |

| EDC/HOBt, NH₃ | Carboxylic Acid | A standard peptide coupling method that forms an activated ester in situ. |

| Aminolysis (Aqueous/Alcoholic NH₃) | Ester | Direct reaction of an ester with ammonia, often requiring heat. khanacademy.org |

| Nb₂O₅ Catalyst | Carboxylic Acid | A heterogeneous Lewis acid catalyst for direct amidation. researchgate.net |

The synthesis of this compound can also be achieved by starting with other functionalized pyrimidines. A key precursor is 2-methyl-5-cyanopyrimidine. The nitrile group at the C5 position can be hydrolyzed to the primary amide under either acidic or basic conditions. For example, treatment with concentrated sulfuric acid can effectively convert the nitrile to the carboxamide. ias.ac.in The synthesis of the necessary 2-methyl-5-cyanopyrimidine precursor can be accomplished through various routes, including the reaction of 2-dimethoxymethyl-3-methoxypropionitrile with acetamidine (B91507). google.com

Another approach involves the condensation of an appropriate three-carbon unit with acetamidine. For instance, the reaction between acetamidine and an α-formyl-β-alkoxypropionitrile derivative can lead to the formation of the 2-methylpyrimidine (B1581581) ring system. google.com Subsequent functional group manipulations can then yield the desired carboxamide.

Basic hydrolysis of related pyrimidine derivatives, such as 4-amino-5-cyano-2-2′-hydroxyethylpyrimidine, can yield the corresponding 5-carboxy pyrimidine, which can then be converted to the carboxamide. rsc.org This highlights the versatility of using functionalized pyrimidines as starting points.

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships in various applications. These syntheses can involve modifications to the pyrimidine ring or the carboxamide group.

Introducing substituents onto the pyrimidine ring of this compound can be achieved through several methods. Halogenation is a common starting point for further derivatization. For example, chlorination of pyrimidines can be achieved using reagents like N-chlorosuccinimide (NCS). mdpi.comresearchgate.net The resulting chloro-substituted pyrimidines can then undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alkoxides, to introduce a range of functional groups. mdpi.comresearchgate.net

For instance, a patent describes the synthesis of 2-(substituted amino)-4-(3-methylanilino)pyrimidine-5-carboxamide compounds, where a chlorine atom at the 2-position is displaced by an amine. google.com Another study reports the synthesis of 2-(methylthio)-4-methylpyrimidine carboxamides, where a methylthio group is present on the pyrimidine ring. researchgate.nettandfonline.com

The following table summarizes some methods for pyrimidine ring functionalization:

| Reaction | Reagent | Position of Functionalization |

| Chlorination | N-Chlorosuccinimide (NCS) | C5 mdpi.comresearchgate.net |

| Nucleophilic Aromatic Substitution | Amines, Alkoxides | C2, C4, C6 (on halo-pyrimidines) google.commdpi.comresearchgate.net |

| Thiolation | Methyl Mercaptan | C2 (on chloro-pyrimidine) chemicalbook.com |

The carboxamide group of this compound is a versatile handle for further derivatization, leading to a wide array of N-substituted amides. These derivatives are often synthesized by coupling the parent 2-methylpyrimidine-5-carboxylic acid with a primary or secondary amine, using the standard amidation methods described in section 2.1.1.

A parallel solution-phase synthesis approach has been used to create a library of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. nih.gov This involved the amidation of a pyrimidine-5-carboxylic acid intermediate with a series of aliphatic amines. nih.gov Similarly, N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives have been synthesized through condensation reactions.

The synthesis of N-substituted analogues of ribavirin, a related triazole carboxamidine, showcases various derivatization strategies at the amide-like functional group, including reactions with N-cyano and N-amino acid moieties, which could be conceptually applied to pyrimidine carboxamides. nih.gov

To accelerate the discovery of novel pyrimidine derivatives, multi-component reactions (MCRs) and parallel synthesis techniques are employed. MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which is highly efficient. The Biginelli reaction is a classic example of an MCR used to synthesize dihydropyrimidines, which can be precursors to fully aromatic pyrimidines.

A one-pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide derivatives has been developed using substituted benzaldehydes, malononitrile (B47326) or cyanoacetamide, and urea/thiourea (B124793) in the presence of ammonium (B1175870) chloride. ias.ac.in This approach provides rapid access to a variety of substituted pyrimidines.

Parallel synthesis methods, as mentioned earlier, are used to create libraries of related compounds for screening purposes. nih.gov A solid-phase synthesis method has also been described for preparing 2-(substituted amino)-4-(3-methylanilino)pyrimidine-5-carboxamide compounds, which is amenable to high-throughput synthesis. google.com In this method, the pyrimidine core is attached to a resin, and various amines are introduced in parallel, followed by cleavage from the solid support. google.com

Precursor Chemistry and Synthetic Intermediate Transformations

Utilization of 2-Methylpyrimidine-5-carboxylic Acid Derivatives

A primary and direct route to this compound involves the derivatization of 2-methylpyrimidine-5-carboxylic acid. uni.lunih.gov This common synthetic strategy in organic chemistry leverages the reactivity of the carboxylic acid functional group. The process typically involves a two-step sequence: activation of the carboxylic acid followed by nucleophilic substitution with ammonia.

The most prevalent method for activating the carboxylic acid is its conversion to a more reactive acyl chloride. This is commonly achieved by treating 2-methylpyrimidine-5-carboxylic acid with thionyl chloride (SOCl₂). youtube.com The resulting 2-methylpyrimidine-5-carbonyl chloride is a highly electrophilic intermediate. Subsequent reaction with ammonia or an ammonia source readily forms the target carboxamide through a nucleophilic acyl substitution mechanism. youtube.com This pathway is favored for its reliability and the high reactivity of the acid chloride intermediate, which drives the reaction to completion.

| Precursor | Reagent(s) | Intermediate | Product | Reaction Type |

| 2-Methylpyrimidine-5-carboxylic acid | 1. SOCl₂ 2. NH₃ | 2-Methylpyrimidine-5-carbonyl chloride | This compound | Nucleophilic Acyl Substitution |

Transformations Involving Pyrimidine Aldehydes and Diones as Intermediates

Pyrimidine aldehydes serve as versatile intermediates in the synthesis of various pyrimidine derivatives. Specifically, o-aminopyrimidine aldehydes are valuable precursors for fused pyrimidine systems. researchgate.net For the synthesis of this compound, a hypothetical pathway would involve the corresponding 2-methylpyrimidine-5-carbaldehyde. This aldehyde could be oxidized to the carboxylic acid using standard oxidizing agents, which would then be converted to the carboxamide as described previously. Direct conversion of the aldehyde to the amide is less common but can be achieved under specific catalytic conditions. The synthesis of the prerequisite aldehyde, such as 2-(methylsulfanyl)pyrimidine-5-carbaldehyde, has been accomplished through the reaction of 3-ethoxyacrylonitrile (B1336121) with thiourea. researchgate.net

Pyrimidine diones, such as those derived from barbituric acid or uracil, are also crucial building blocks in pyrimidine chemistry. nih.gov These intermediates can undergo condensation reactions with various electrophiles and nucleophiles to construct more complex pyrimidine structures. For instance, pyrimidine derivatives can be synthesized through the condensation of α,β-unsaturated ketones with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate. nih.gov While not a direct route to this compound, these transformations highlight the utility of pyrimidine diones in accessing functionalized pyrimidine rings, which can be further elaborated to the desired product. The reaction of pyrimidin-2-ones with isocyanates, for example, leads to pyrimido[4,5-d]pyrimidine-2,7-diones, demonstrating the reactivity of these systems. researchgate.net

Advanced Synthetic Techniques and Optimization

To overcome the limitations of classical synthetic methods, advanced techniques focusing on selectivity, catalytic efficiency, and process control have been developed. These methodologies are critical for the efficient and sustainable production of complex molecules like this compound.

Regioselectivity Control in Pyrimidine Derivatization

Achieving the correct substitution pattern on the pyrimidine ring is a significant challenge in synthesis. Regioselectivity, or the control of where a functional group is placed, is paramount. Electrophilic substitution reactions on the pyrimidine ring, which is electron-deficient, typically occur at the 5-position, providing a natural route to 5-substituted pyrimidines. researchgate.net

Modern synthetic methods have introduced sophisticated ways to control regioselectivity. For example, iridium-catalyzed multicomponent synthesis allows for the highly regioselective construction of pyrimidines from amidines and alcohols. organic-chemistry.org Similarly, iron(II)-complexes have been used to catalyze the regioselective reaction of ketones or aldehydes with amidines to furnish pyrimidine derivatives. organic-chemistry.org These catalytic systems can direct the incoming groups to specific positions on the ring with high precision, which is essential for synthesizing a specific isomer like this compound. The choice of catalyst and reaction conditions can overcome the inherent reactivity of the starting materials to yield the desired regioisomer.

| Method | Catalyst/Reagent | Reactants | Key Feature |

| Multicomponent Synthesis | Iridium complex | Amidines, Alcohols | High regioselectivity |

| Three-Component Reaction | Iron(II) complex, TEMPO | Ketones/Aldehydes, Amidines | Operationally simple, regioselective |

| Electrophilic Substitution | N/A | Pyrimidine, Electrophile | Favors substitution at the 5-position |

Application of Modern Catalytic Systems in Pyrimidine Synthesis

The synthesis of pyrimidines has been significantly advanced by the introduction of modern catalytic systems that offer higher efficiency, milder reaction conditions, and greater functional group tolerance. researchgate.net These catalysts can be broadly categorized into metal-based catalysts, organocatalysts, and nanocatalysts.

Metal-based Catalysis : Transition metals like copper, zinc, iridium, and iron are widely used to catalyze various steps in pyrimidine synthesis. organic-chemistry.orgmdpi.com For instance, Cu(I)-catalyzed synthesis of pyrimidines has been reported as an effective method. researchgate.net Zinc chloride (ZnCl₂) has been used to catalyze three-component coupling reactions to produce 4,5-disubstituted pyrimidines. organic-chemistry.org

Organocatalysis : Non-metal, organic molecules can also act as effective catalysts. L-proline, for example, has been used as a Lewis acid organocatalyst in the three-component reaction of aromatic aldehydes, urea/thiourea, and 3,4-dihydro-(2H)-pyran to synthesize pyrimidine derivatives. acs.orgijcrt.org

Nanocatalysis : The use of nanocatalysts, particularly magnetically recoverable ones, represents a green and sustainable approach. nih.gov These catalysts, such as Fe₃O₄-@poly(vinyl alcohol) nanoparticles, offer high catalytic activity and can be easily separated from the reaction mixture and reused, reducing waste and cost. acs.org

Continuous Flow Chemistry for Enhanced Reaction Control

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pharmaceutical compounds, offering significant advantages over traditional batch processing. nih.govacs.org In a flow system, reagents are continuously pumped through a network of tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. rsc.org

This level of control leads to improved reaction efficiency, higher yields, and enhanced safety, particularly for highly exothermic or hazardous reactions. nih.govacs.org The automation capabilities of flow chemistry facilitate rapid reaction screening and optimization. rsc.org Furthermore, the technology allows for the seamless integration of multiple reaction steps without the need for isolating and purifying intermediates, which streamlines the entire synthetic sequence. nih.gov The application of continuous flow technology to the synthesis of pyrimidine derivatives like this compound can lead to more robust, scalable, and cost-effective manufacturing processes. rsc.org

Chemical Transformations and Reactivity Profile

Redox Reactions: Oxidation and Reduction of Functional Groups

The functional groups of 2-methylpyrimidine-5-carboxamide, the methyl and carboxamide moieties, are susceptible to redox reactions, although the pyrimidine (B1678525) ring itself can influence their reactivity.

Oxidation: The 2-methyl group on the pyrimidine ring can potentially be oxidized. The acidity of the methyl group in 2-methylpyridines is known to be increased by the presence of electron-withdrawing groups on the aromatic ring, a principle that extends to the pyrimidine system. mdpi.com This increased acidity can facilitate reactions such as condensation with aldehydes. While specific oxidation studies on this compound are not prevalent, analogous systems suggest that under controlled conditions, the methyl group could be oxidized to a hydroxymethyl or even a carboxyl group.

Reduction: The carboxamide group at the C-5 position can be reduced. A general and highly chemoselective method for the direct reduction of primary, secondary, and tertiary amides to their corresponding alcohols utilizes samarium(II) iodide (SmI₂) in the presence of an amine and water. nih.gov This method is notable for its mild conditions and high functional group tolerance, proceeding through a single electron transfer mechanism. nih.gov Applying this to this compound would be expected to yield (2-methylpyrimidin-5-yl)methanol.

| Functional Group | Redox Reaction | Potential Product | Reagents/Conditions |

| 2-Methyl | Oxidation | 2-Hydroxymethylpyrimidine-5-carboxamide or 2-Carboxypyrimidine-5-carboxamide | Controlled oxidizing agents |

| 5-Carboxamide | Reduction | (2-Methylpyrimidin-5-yl)methanol | SmI₂/Amine/H₂O |

Nucleophilic and Electrophilic Substitution Reactions on the Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring is a key factor in its substitution reactions. The two nitrogen atoms withdraw electron density from the ring carbons, particularly from the ortho and para positions (C-2, C-4, and C-6), making them susceptible to nucleophilic attack. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is inherently activated towards nucleophilic aromatic substitution. The positions most prone to attack are C-4 and C-6, followed by C-2. In this compound, the 2-position is occupied. The presence of substituents significantly modulates this reactivity. Electron-withdrawing groups generally increase the rate of SNAr reactions. nih.gov While the carboxamide group at C-5 is an electron-withdrawing group, its position at a meta-like position relative to the ring nitrogens means its activating effect is less pronounced than if it were at C-2, C-4, or C-6. The 2-methyl group is electron-donating, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted pyrimidine.

Nucleophilic substitution of a leaving group (e.g., a halogen) on the pyrimidine ring is a common transformation. For instance, 4,6-dichloropyrimidines readily react with nucleophiles, and the substitution of the first chlorine atom deactivates the ring towards the substitution of the second, often requiring more drastic conditions. nih.gov If this compound were to be functionalized with a leaving group at the 4- or 6-position, it would be expected to undergo SNAr reactions with various nucleophiles.

Electrophilic Aromatic Substitution (EAS): In contrast to nucleophilic substitution, electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient character. researchgate.net The C-5 position is the most electron-rich carbon in the pyrimidine nucleus and is, therefore, the preferred site for electrophilic attack. researchgate.net The reaction typically requires the presence of activating (electron-donating) groups on the ring to proceed. researchgate.net

In this compound, the 2-methyl group is an activating group, directing electrophiles to the ortho and para positions. libretexts.org However, in the pyrimidine ring, the directing influence must be considered alongside the inherent reactivity of the ring positions. The C-5 position is already occupied by the carboxamide group. The carboxamide group itself is a deactivating, meta-directing group in typical aromatic systems. Therefore, further electrophilic substitution on the this compound ring would be challenging and would likely require harsh conditions. If it were to occur, the most probable site of attack would be the C-4 or C-6 position, influenced by a complex interplay between the directing effects of both substituents and the inherent electronic nature of the pyrimidine ring. Common electrophilic substitution reactions like nitration and sulfonation proceed via the generation of a strong electrophile, often in the presence of a strong acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

| Position | Type of Substitution | Reactivity | Influencing Factors |

| C-4 / C-6 | Nucleophilic (SNAr) | Activated | Electron-deficient nature of the pyrimidine ring. |

| C-5 | Electrophilic (EAS) | Deactivated | Electron-deficient ring; position occupied by a deactivating group. |

Modifications and Annulations Involving the Pyrimidine Core

The this compound scaffold can be utilized as a building block for the synthesis of more complex, fused heterocyclic systems. Such annulation reactions are valuable in medicinal chemistry for creating novel molecular architectures.

The synthesis of fused pyrimidines often involves the reaction of a substituted pyrimidine with a bifunctional reagent. For example, 2-thioxopyrimidines can be converted to chloro derivatives, which then react with nucleophiles like sodium azide (B81097) or thiourea (B124793) to form fused systems such as tetrazolo[1,5-c]pyrimidine or pyrimido[4,5-d]pyrimidine. researchgate.net A similar strategy could be envisioned for a derivative of this compound.

Furthermore, modern synthetic methods allow for significant skeletal editing of the pyrimidine ring. A one-pot, two-step procedure has been developed for the conversion of pyrimidines into substituted pyridines. chinesechemsoc.org This transformation involves activation of the pyrimidine with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), followed by a nucleophilic reaction and a Dimroth rearrangement. chinesechemsoc.org This methodology demonstrates the potential for profound structural modification of the pyrimidine core.

Annulation reactions can also be achieved under metal-free conditions. For instance, a novel annulation between 2-aminopyridine (B139424) derivatives and arenes has been reported, using a methyl group as a traceless directing group to construct pyrido[1,2-a]benzimidazoles. nih.gov This highlights the potential for the methyl group on the pyrimidine ring to participate in or direct cyclization reactions. The synthesis of various five-membered heteroaromatic ring fused-pyrimidine derivatives has also been shown to yield potent inhibitors of biological pathways, underscoring the importance of such modifications. nih.gov

| Reaction Type | Description | Potential Application to this compound |

| Fused Ring Synthesis | Cyclization reactions using bifunctional reagents to build additional rings onto the pyrimidine core. | Functionalization of the carboxamide or introduction of a leaving group could provide a handle for annulation. researchgate.net |

| Skeletal Editing | Transformation of the pyrimidine ring into a different heterocyclic system, such as pyridine (B92270). | The core could be converted to a substituted pyridine, offering a different scaffold. chinesechemsoc.org |

| C-H Annulation | Using a substituent like a methyl group to direct the formation of a new fused ring. | The 2-methyl group could potentially act as a directing group for C-H activation/annulation reactions. nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. In the ¹H NMR spectrum of a related compound, N-(2-substitutedphenyl)acetamide derivatives, the amide proton signal typically appears in the downfield region, between δ 8.5 and δ 9. researchgate.net The specific chemical shift and multiplicity (singlet, doublet, or triplet) of the amide proton can be influenced by the nature of the substituents on the phenyl ring. researchgate.net For pyrimidine (B1678525) structures, the protons on the ring have characteristic chemical shifts. For instance, in 2-methylpyrimidine (B1581581), the proton at position 2 (H-2) appears at approximately δ 8.68, while the proton at position 5 (H-5) is observed around δ 7.23. chemicalbook.com The methyl group protons typically resonate in the upfield region, as seen with the methyl group at position 2 of 2-methylpyrimidine, which gives a signal around δ 2.62. chemicalbook.com In DMSO-d6, the solvent can influence the chemical shifts, and amide protons are often observed as broad singlets. mdpi.comresearchgate.net The presence of electron-withdrawing or electron-donating groups can significantly affect the chemical environment and coupling of adjacent protons. researchgate.net

Table 1: Representative ¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ) ppm (Typical Range) | Multiplicity | Coupling Constant (J) Hz (Typical Range) |

|---|---|---|---|

| Pyrimidine H-4/H-6 | 8.5 - 9.0 | s or d | ~2-5 |

| Amide NH₂ | 7.5 - 8.5 (broad) | s | N/A |

| Pyrimidine H-2 | 8.2 - 8.7 | s | N/A |

| Methyl (CH₃) | 2.5 - 2.8 | s | N/A |

Note: The chemical shifts are referenced to the residual solvent peaks. mdpi.com The specific values can vary based on the solvent and experimental conditions. mdpi.comresearchgate.net

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts in ¹³C NMR are indicative of the type of carbon atom (e.g., sp³, sp², sp) and its electronic environment.

Key signals in the ¹³C NMR spectrum of 2-methylpyrimidine-5-carboxamide and related structures include:

Carbonyl Carbon (C=O): The carbonyl carbon of the amide group typically resonates in the downfield region, generally between 160 and 180 ppm. wisc.edu For example, in some amides, this peak appears around 167 ppm. rsc.org

Pyrimidine Ring Carbons: The carbons of the pyrimidine ring exhibit signals in the aromatic region. For instance, in a substituted pyrimidine, the carbon atoms can appear at various shifts such as 160.3, 152.4, and 149.1 ppm. rsc.orgmdpi.com The carbon attached to the methyl group will have a different shift compared to the others.

Methyl Carbon (CH₃): The carbon of the methyl group typically appears in the upfield region of the spectrum, usually between 10 and 30 ppm. rsc.org

Table 2: Representative ¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ) ppm (Typical Range) |

|---|---|

| Carbonyl (C=O) | 165 - 175 |

| Pyrimidine C-2 | 155 - 165 |

| Pyrimidine C-4/C-6 | 150 - 160 |

| Pyrimidine C-5 | 120 - 130 |

| Methyl (CH₃) | 20 - 30 |

Note: Chemical shifts are dependent on the solvent and reference standard used. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. In electrospray ionization (ESI), a common ionization technique, a molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. nih.gov

The mass spectrum of this compound would be expected to show a prominent molecular ion peak (or [M+H]⁺ peak in ESI-MS) corresponding to its molecular weight. The fragmentation pattern can reveal characteristic losses of small molecules or radicals, aiding in structural confirmation. Common fragmentation pathways for related amide compounds include the loss of the amide group or cleavage of bonds adjacent to the carbonyl group. libretexts.org For pyrimidine-containing compounds, fragmentation may involve the cleavage of the pyrimidine ring itself. nih.gov

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment | Interpretation |

|---|---|---|

| 138 | [M+H]⁺ | Molecular ion peak (protonated) |

| 121 | [M-NH₂]⁺ | Loss of the amino group from the carboxamide |

| 110 | [M-CO]⁺ | Loss of a carbonyl group |

| 94 | [M-CONH₂]⁺ | Loss of the entire carboxamide group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

N-H Stretching: The amide N-H bonds typically exhibit one or two sharp to moderately broad absorption bands in the region of 3100-3500 cm⁻¹. libretexts.org Primary amides (R-CONH₂) show two bands in this region. pressbooks.pub

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the amide group is expected in the range of 1630-1695 cm⁻¹. libretexts.orglibretexts.org

C-N Stretching: The C-N stretching vibration of the amide appears in the region of 1250-1350 cm⁻¹. uc.edu

Aromatic C=C and C=N Stretching: The pyrimidine ring will show characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.cz

C-H Stretching: The C-H stretching vibrations of the methyl group and the pyrimidine ring will appear around 2850-3100 cm⁻¹. vscht.cz

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Stretch | 3100 - 3500 | Medium to Strong, often broad |

| Carbonyl (C=O) | Stretch | 1630 - 1695 | Strong, sharp |

| Pyrimidine Ring | C=C and C=N Stretch | 1400 - 1600 | Medium to Weak |

| Amide (C-N) | Stretch | 1250 - 1350 | Medium |

| Methyl/Aromatic (C-H) | Stretch | 2850 - 3100 | Medium to Weak |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Insights into Crystal Packing and Intermolecular Interactions

While specific crystallographic data for this compound is not publicly available, a detailed analysis of the closely related compound, pyrimidine-2-carboxamide (B1283407), provides significant insights into the probable crystal packing and intermolecular forces that govern the supramolecular assembly of this compound. nih.govresearchgate.net The introduction of a methyl group at the 2-position of the pyrimidine ring is expected to influence these interactions.

The crystal structure of pyrimidine-2-carboxamide reveals a monoclinic system with the space group P2₁/c. nih.gov The fundamental crystallographic parameters are summarized in the table below.

Table 1: Crystallographic Data for Pyrimidine-2-carboxamide nih.gov

| Parameter | Value |

|---|---|

| Formula | C₅H₅N₃O |

| Molecular Weight | 123.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9241 (7) |

| b (Å) | 7.3059 (7) |

| c (Å) | 9.8223 (9) |

| β (°) | 103.512 (6) |

| Volume (ų) | 552.90 (9) |

The crystal packing of pyrimidine-2-carboxamide is primarily dictated by a combination of hydrogen bonding and π-π stacking interactions. nih.gov A prominent feature is the formation of centrosymmetric dimers through intermolecular N—H···O hydrogen bonds between the amide groups of adjacent molecules. nih.gov These dimers are further linked into a helical chain motif by another N—H···O hydrogen bond. nih.gov

Table 2: Hydrogen Bond Geometry for Pyrimidine-2-carboxamide nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|

In addition to hydrogen bonding, π-π stacking interactions between the pyrimidine rings of adjacent molecules play a crucial role in stabilizing the crystal structure. nih.gov These interactions are characterized by a face-to-face separation of 3.439 (6) Å between partially overlapped rings. nih.gov

For this compound, the presence of a methyl group at the 2-position would likely introduce steric hindrance, potentially altering the dihedral angle between the pyrimidine ring and the carboxamide group. This could, in turn, affect the geometry of the hydrogen bonds and the efficiency of the π-π stacking. The electron-donating nature of the methyl group could also modulate the electrostatic potential of the pyrimidine ring, thereby influencing the strength and nature of the π-π interactions. While the fundamental motifs of hydrogen-bonded dimers and π-π stacking are expected to be preserved, the precise geometry and energetics of these interactions in this compound would require dedicated crystallographic studies for definitive elucidation.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic structure and predicting the reactivity of molecules like 2-Methylpyrimidine-5-carboxamide. nih.gov These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A larger energy gap generally implies higher stability and lower reactivity. nih.gov

For pyrimidine (B1678525) derivatives, DFT calculations are used to determine various reactivity descriptors. These include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface analysis for pyrimidine-5-carboxamides helps in understanding their intermolecular interactions, which are crucial for their biological activity and crystal packing. consensus.app

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance |

| HOMO Energy | Indicates electron-donating ability. |

| LUMO Energy | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack and intermolecular interactions. |

| Dipole Moment | Measures the overall polarity of the molecule. |

| Polarizability | Describes the molecule's ability to form an induced dipole in an electric field. |

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. nih.gov These methods are fundamental in drug discovery for identifying potential therapeutic targets and optimizing lead compounds. nih.govnih.gov

The process involves generating a three-dimensional model of the ligand and the protein's binding site. A docking algorithm then samples various conformations and orientations of the ligand within the binding site to predict the most favorable binding mode. nih.gov The binding affinity is estimated using a scoring function, which calculates the free energy of binding. rsc.org

For pyrimidine derivatives, docking studies have been instrumental in identifying their potential as inhibitors for various enzymes and receptors. ontosight.ai For instance, pyrimidine carboxamides have been investigated as potential inhibitors of kinases, which are crucial targets in cancer therapy. nih.gov Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govdiva-portal.org

While specific docking studies involving this compound are not widely published, studies on structurally similar pyrimidine-5-carboxamides can provide valuable insights. For example, the carboxamide group is a known hydrogen bond donor and acceptor, and the pyrimidine ring can participate in π-π stacking interactions with aromatic residues in the protein's active site. nih.gov The methyl group at the 2-position can also contribute to hydrophobic interactions. Molecular dynamics (MD) simulations can further refine the docking results by providing a dynamic picture of the ligand-protein complex, assessing its stability and the conformational changes that may occur upon binding. nih.govmdpi.com

Table 2: Common Interactions in Ligand-Target Binding

| Interaction Type | Description |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| π-π Stacking | Non-covalent interactions between aromatic rings. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, offering a level of detail that is often inaccessible through experimental methods alone. researchgate.net By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the energetic barriers associated with different reaction pathways. nih.gov

For the synthesis of this compound, several reaction pathways could be investigated computationally. The synthesis of pyrimidine derivatives often involves multicomponent reactions, and computational studies can help to understand the sequence of events, such as condensation, addition, and cyclization steps. tandfonline.comresearchgate.net For example, DFT calculations can be employed to study the mechanism of the Biginelli reaction, a common method for synthesizing pyrimidine rings. researchgate.net

The elucidation of the reaction mechanism for the formation of the carboxamide group from a carboxylic acid or its derivative is another area where computational studies can be applied. Theoretical calculations can compare different synthetic routes, for instance, those involving different coupling agents, to determine the most energetically favorable pathway.

Furthermore, computational studies can investigate the reactivity of this compound in subsequent chemical transformations. By modeling the interaction of the compound with various reagents, it is possible to predict the most likely sites of reaction and the products that will be formed. This predictive power is invaluable for designing new synthetic strategies and understanding the chemical behavior of the molecule.

Crystal Structure Prediction Methodologies and Validation

Predicting the crystal structure of a molecule from its chemical diagram is a major challenge in computational chemistry, with significant implications for the pharmaceutical and materials science industries. nih.gov Crystal structure prediction (CSP) methods aim to identify the most stable crystal packing arrangements, known as polymorphs, for a given molecule. nih.gov

The general approach to CSP involves generating a large number of plausible crystal structures and then ranking them based on their lattice energies, which are typically calculated using force fields or more accurate quantum mechanical methods. nih.govnih.gov The predicted structures are then compared with experimental data, such as that obtained from powder X-ray diffraction, for validation. nih.gov

For a molecule like this compound, CSP would be crucial for understanding its solid-state properties. The presence of a carboxamide group and a pyrimidine ring suggests the likelihood of strong intermolecular interactions, such as hydrogen bonding and π-π stacking, which will play a dominant role in determining the crystal packing. nih.gov

A study on the crystal structure of pyrimidine-2-carboxamide (B1283407), a structural isomer, revealed the formation of centrosymmetric pairs of intermolecular N—H⋯O hydrogen bonds and π–π stacking between pyrimidine rings. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding motifs involving the carboxamide group and the pyrimidine nitrogen atoms. The methyl group would also influence the packing by introducing steric constraints and participating in weaker C-H⋯O or C-H⋯N interactions.

The validation of predicted crystal structures is a critical step. This often involves comparing the simulated powder X-ray diffraction pattern of a predicted structure with an experimental pattern. nih.gov A good match between the two provides strong evidence for the correctness of the predicted structure.

Role As a Versatile Building Block in Complex Molecule Synthesis

Scaffold for the Construction of Diverse Heterocyclic Compounds

The 2-methylpyrimidine-5-carboxamide framework is a valuable starting point for the synthesis of a multitude of other heterocyclic compounds. The inherent chemical reactivity of the pyrimidine (B1678525) ring system, combined with the functional handle of the carboxamide group, allows chemists to perform various cyclization and condensation reactions. This strategy is frequently employed in medicinal chemistry to generate libraries of novel compounds for drug discovery programs. nih.gov

De novo heterocycle synthesis, which involves the assembly of rings from smaller fragments, is a common method for creating substituted pyrimidines and other related heterocycles like pyrazoles and oxazoles. nih.gov The pyrimidine scaffold is of significant interest to researchers due to its versatile potential, which is enhanced by the addition of various biologically active functional groups. nih.gov

Research has demonstrated that the direct precursor, 2-Methylpyrimidine-5-carboxylic acid, is utilized in the synthesis of 2,3,6-substituted quinazolin-4(3H)-one derivatives, which have been investigated for their anticancer properties. fishersci.com Furthermore, pyrimidine-5-carboxamide derivatives have been systematically designed and synthesized to act as potent inhibitors of specific biological targets. For instance, a series of these derivatives were developed as novel inhibitors of Salt-Inducible Kinases (SIKs), which are implicated in inflammatory bowel disease (IBD). nih.gov In a similar vein, researchers synthesized a series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives and identified potent inhibitors of the STAT6 transcription factor, a key player in allergic conditions like asthma. nih.gov The thienopyrimidine scaffold, a fused heterocyclic system structurally related to pyrimidine, is also a subject of intense study in drug discovery, with applications as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov

The following table summarizes research findings on the use of the pyrimidine-5-carboxamide scaffold in synthesizing other heterocyclic systems.

Table 1: Synthesis of Heterocyclic Compounds from Pyrimidine-5-carboxamide Scaffolds

| Starting Scaffold/Precursor | Synthesized Heterocycle | Application/Significance |

|---|---|---|

| 2-Methylpyrimidine-5-carboxylic acid | Substituted quinazolin-4(3h)-ones | Investigated for anticancer activity. fishersci.com |

| Pyrimidine-5-carboxamide derivatives | Novel SIK inhibitors | Treatment of inflammatory bowel disease (IBD). nih.gov |

| 2-{[2-(4-hydroxyphenyl)ethyl]amino} pyrimidine-5-carboxamide derivatives | Potent STAT6 inhibitors | Therapeutic target for allergic conditions and asthma. nih.gov |

Precursor in the Development of Advanced Organic Materials

While the primary application of this compound has been in the realm of bioactive compounds, its structural features suggest potential as a precursor for advanced organic materials. The pyrimidine core is a π-conjugated system, a characteristic that is fundamental for developing materials with specific electronic and photophysical properties. Molecules that can self-assemble into ordered structures are crucial for creating new functional materials. mdpi.com

Although direct reports on this compound for this purpose are limited, research on structurally related compounds highlights the potential of the pyrimidine scaffold in materials science. For example, a derivative of 1,2,4-triazolo[1,5-a]pyrimidine has been shown to self-assemble into supramolecular microfibers that exhibit blue organic light-emitting properties. mdpi.com This self-assembly is driven by cooperative π-π stacking interactions and hydrogen bonds, features that are also present in this compound. mdpi.com This finding demonstrates that the pyrimidine moiety can serve as a core for creating supramolecular structures with desirable photonic properties, suggesting that this compound could be a valuable building block for developing novel organic light-emitting diodes (OLEDs), sensors, or other functional materials. mdpi.com

Integration into Hybrid Molecular Architectures for Specific Applications

A key strategy in modern chemistry is the creation of hybrid molecular architectures, where a core scaffold like this compound is covalently linked to other distinct molecular fragments to achieve a specific function. This modular approach allows for the fine-tuning of a molecule's properties by combining the attributes of its constituent parts.

This "molecular hybridization strategy" has been effectively used to improve the drug-like properties of known active compounds. nih.gov For example, to develop new fungicides, researchers designed and synthesized a series of hybrid molecules by linking a 4-methyl-2-(methylthio)pyrimidine-5-carboxamide unit with various substituted phenyl carbamates. tandfonline.com The synthesis started with the corresponding pyrimidine carboxylic acid, which was converted to the carboxamide by coupling it with another amine-containing fragment. tandfonline.com This approach yielded compounds with significant inhibitory activity against the fungus Sclerotinia sclerotiorum. tandfonline.com

In the field of drug discovery, pyrimidine-5-carboxamide derivatives have been integrated into larger molecules to target specific proteins. A notable example is the synthesis of STAT6 inhibitors, where the pyrimidine-5-carboxamide core is appended with a 2-{[2-(4-hydroxyphenyl)ethyl]amino} group, leading to a potent and selective inhibitor. nih.gov The amide bond of the carboxamide often serves as a key interaction point within the biological target, such as forming hydrogen bonds with amino acid residues in an enzyme's active site.

Table 2: Examples of Hybrid Molecular Architectures Based on Pyrimidine-5-carboxamide

| Core Scaffold | Integrated Moiety | Resulting Application |

|---|---|---|

| 4-Methyl-2-(methylthio)pyrimidine-5-carboxamide | Substituted Phenyl Carbamates | Fungicides for agricultural use. tandfonline.com |

| Pyrimidine-5-carboxamide | Various organic fragments via molecular hybridization | Salt-Inducible Kinase (SIK) inhibitors for IBD. nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Adenine |

| Guanine |

| 2-Methylpyrimidine-5-carboxylic acid |

| 2,3,6-substituted quinazolin-4(3H)-ones |

| 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide |

| Thienopyrimidine |

| 1,2,4-triazolo[1,5-a]pyrimidine |

| 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid |

Coordination Chemistry and Supramolecular Assembly

Ligand Design and Metal Complexation Strategies

The design of ligands for metal complexation often involves the strategic placement of donor atoms to achieve specific coordination geometries and to build desired supramolecular structures, such as coordination polymers or metal-organic frameworks (MOFs). nih.govmdpi.comnih.gov The pyrimidine (B1678525) and carboxamide groups in 2-Methylpyrimidine-5-carboxamide offer multiple potential binding sites. The nitrogen atoms of the pyrimidine ring can coordinate to metal ions, and the carboxamide group can bind through either the oxygen or nitrogen atom, or in a bidentate fashion.

However, a detailed search of the scientific literature, including major chemical databases, reveals no specific studies on the use of this compound as a ligand in metal complexation. While research on related pyrimidine carboxylates and pyridine (B92270) carboxamides demonstrates their ability to form diverse coordination polymers with interesting magnetic and luminescent properties, no such data exists for the title compound. mdpi.com The specific coordination modes and the types of metal complexes formed with this compound remain to be experimentally determined.

Self-Assembly Processes and Supramolecular Synthons

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. A key concept in designing self-assembling systems is the "supramolecular synthon," which is a structural unit formed by intermolecular interactions that can be reliably repeated to build larger architectures. taylorfrancis.comresearchgate.net The carboxamide group is well-known to form robust and predictable supramolecular synthons, most commonly the amide-amide homosynthon, which is a centrosymmetric dimer formed by two N-H···O hydrogen bonds. mdpi.comnih.gov

In the case of this compound, one would anticipate the formation of such amide-amide dimers. Additionally, the pyrimidine nitrogen atoms could act as hydrogen bond acceptors, potentially leading to more complex hydrogen-bonded networks. Despite these possibilities, there are no published studies that specifically investigate the self-assembly processes or identify the characteristic supramolecular synthons of this compound.

Crystal Engineering of this compound-based Materials

Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. taylorfrancis.com The principles of crystal engineering could be applied to this compound to create novel materials. For instance, by co-crystallizing it with other molecules (coformers), it might be possible to generate new solid forms with tailored properties.

A search of the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, did not yield any entries for this compound, indicating that its crystal structure has not been publicly reported. mit.eduwustl.educam.ac.uk Consequently, there is no experimental foundation for the crystal engineering of materials based on this specific compound.

Analysis of Non-Covalent Interactions and Hydrogen Bonding Networks

The analysis of non-covalent interactions, particularly hydrogen bonds, is crucial for understanding the structure and stability of molecular crystals. Techniques such as single-crystal X-ray diffraction are essential for elucidating these interactions. Theoretical methods can also provide insights into the nature and strength of these bonds. unison.mx

Given the absence of a determined crystal structure for this compound, a detailed analysis of its non-covalent interactions and hydrogen bonding network is not possible. While studies on related carboxamide-containing molecules reveal intricate hydrogen bonding patterns, a direct extrapolation to this compound would be speculative without experimental data. nih.gov

Molecular Interactions and Mechanistic Chemical Biology

Investigation of Enzyme Inhibition Mechanisms at the Molecular Level

The pyrimidine-5-carboxamide core is a versatile template for developing inhibitors that target a range of enzymes critical to cellular function and disease progression. The mechanism of inhibition is highly dependent on the specific enzyme target and the nature of the substituents on the pyrimidine (B1678525) ring.

Pyrimidine metabolism is a fundamental cellular process essential for the synthesis of DNA and RNA. nih.gov Cancer cells, due to their high proliferation rates, often exhibit an increased dependence on the de novo pyrimidine biosynthesis pathway, making the enzymes in this pathway attractive targets for therapeutic intervention. nih.govfrontiersin.orgresearchgate.net This pathway begins with substrates like glutamine and produces uridine (B1682114) 5′-monophosphate (UMP), the precursor for all other pyrimidine nucleosides. nih.govresearchgate.net Key enzymes in this pathway include carbamoyl-phosphate synthetase, aspartate transcarbamylase, and dihydroorotase (collectively known as CAD), dihydroorotate (B8406146) dehydrogenase (DHODH), and UMP synthetase (UMPS). frontiersin.orgresearchgate.net

Inhibitors based on pyrimidine analogues can disrupt this critical metabolic pathway. For instance, studies on related compounds have shown that they can induce pyrimidine starvation. nih.gov One such mechanism involves the inhibition of UMP synthetase, the final enzyme in the de novo pathway, which converts orotate (B1227488) to UMP. nih.gov Inhibition at this step leads to a buildup of orotate and a depletion of UMP and subsequent pyrimidine nucleotides, ultimately inducing replicative stress and apoptosis in cancer cells. nih.gov The 2-methylpyrimidine-5-carboxamide structure represents a rational starting point for designing specific inhibitors that could target essential enzymes within this and other vital metabolic pathways.

The adaptability of the pyrimidine-5-carboxamide scaffold has been leveraged to design potent inhibitors for several enzyme classes beyond metabolic pathways, most notably protein kinases.

Kinase Inhibition: Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Pyrimidine-5-carboxamide derivatives have emerged as effective kinase inhibitors.

Salt-Inducible Kinases (SIKs): SIKs are key regulators of the inflammatory response. A series of pyrimidine-5-carboxamide derivatives were designed to improve the drug-like properties of a known SIK inhibitor, HG-9-91-01. nih.gov This effort led to the discovery of compound 8h , which demonstrated favorable activity against SIK1 and SIK2, excellent metabolic stability, and anti-inflammatory effects by modulating cytokine expression in macrophages. nih.gov

Sky Kinase: Derivatives such as 2,4-diaminopyrimidine-5-carboxamides have been identified as potent inhibitors of Sky kinase (also known as TYRO3), a receptor tyrosine kinase. nih.govumassmed.edu Structure-activity relationship (SAR) studies revealed that 2-aminobenzyl analogues exhibit both good inhibitory activity and excellent kinase selectivity by effectively occupying a specific subpocket (Ala571) in the enzyme's active site. nih.gov

Interactive Table: Inhibition of Salt-Inducible Kinases (SIKs) by Pyrimidine-5-Carboxamide Derivatives

| Compound | SIK1 IC₅₀ (nM) | SIK2 IC₅₀ (nM) | SIK3 IC₅₀ (nM) |

|---|---|---|---|

| HG-9-91-01 | 13 | 41 | 240 |

| 8h | 10 | 114 | 1480 |

Data sourced from a study on pyrimidine-5-carboxamide derivatives as SIK inhibitors for inflammatory bowel disease treatment. nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are essential for controlling cell cycle progression, and their aberrant activity is a common feature of cancer. nih.govmdpi.com The inhibition of CDKs is a validated strategy in oncology. nih.gov Pyrimidine-based scaffolds are well-established as potent CDK inhibitors. nih.govyoutube.com For example, 2-aminopyrimidine (B69317) derivatives have been developed as highly potent and selective inhibitors of CDK2, a key regulator of the G1/S phase transition. nih.gov These inhibitors function by competing with ATP for binding in the kinase's active site, thereby preventing the phosphorylation of key substrates like the retinoblastoma protein (pRb) and halting cell cycle progression. youtube.comkhanacademy.org

RORγt and Succinate Dehydrogenase (SDH):

Retinoid-related Orphan Receptor gamma t (RORγt): RORγt is a nuclear receptor that acts as a master regulator of Th17 cell differentiation and is a target for autoimmune diseases. nih.gov While numerous small molecules have been developed to inhibit RORγt, the direct inhibition by this compound itself is not extensively documented in primary literature.

Succinate Dehydrogenase (SDH): SDH (or Complex II) is a crucial enzyme in both the citric acid cycle and the electron transport chain. nih.gov Inhibition of SDH can have significant metabolic consequences and is a mechanism of action for some fungicides and has been explored for therapeutic potential in conditions like ischemia-reperfusion injury. nih.govmedchemexpress.comnih.gov Some complex heterocyclic carboxamides have been developed as SDH inhibitors, but a direct, well-characterized inhibitory role for simple this compound derivatives is not yet established. medchemexpress.com

Molecular Recognition and Binding Affinity Studies

The efficacy of pyrimidine-5-carboxamide derivatives as enzyme inhibitors is rooted in their specific molecular recognition at the target's binding site. The pyrimidine core and its substituents engage in a network of interactions that determine binding affinity and selectivity.

Studies on structurally related 2-aminopyrimidine-5-carbonitriles (where the nitrile is a common bioisostere for carboxamide) as adenosine (B11128) receptor antagonists provide insight into key interactions. The group at position 5, along with the exocyclic amino group, can form crucial hydrogen bonds with specific residues, such as asparagine, in the receptor's binding pocket, significantly enhancing binding affinity. diva-portal.org

In the context of kinase inhibition, molecular recognition involves fitting into the ATP-binding pocket. For Sky kinase inhibitors, 2,4-diaminopyrimidine-5-carboxamide (B3032972) derivatives with a 2-aminobenzyl group were shown to fill a specific subpocket (Ala571), contributing to high selectivity. nih.gov For SIK inhibitors, the pyrimidine-5-carboxamide core engages in hydrogen bonding patterns typical for hinge-binding kinase inhibitors, while peripheral substituents explore other regions of the active site to enhance potency and selectivity. nih.gov

Interactive Table: Key Molecular Interactions of Pyrimidine-Carboxamide Scaffolds

| Target Class | Key Interacting Residue/Region | Type of Interaction | Reference |

|---|---|---|---|

| Adenosine Receptor | Asparagine (Asn) in binding pocket | Hydrogen Bonding | diva-portal.org |

| Sky Kinase | Ala571 subpocket | Hydrophobic/van der Waals | nih.gov |

| SIKs | Kinase Hinge Region | Hydrogen Bonding | nih.gov |

This table summarizes molecular recognition patterns observed in studies of pyrimidine-carboxamide and related scaffolds.

Structure-Activity Relationship (SAR) Derivations for Molecular Interaction Profiles

SAR studies are fundamental to optimizing the potency and drug-like properties of the pyrimidine-carboxamide scaffold. By systematically modifying different parts of the molecule, researchers can deduce which chemical features are critical for molecular interaction.

A detailed SAR investigation was performed on a series of pyrimidine-4-carboxamides (a closely related isomer) as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). acs.org This study provides a model for how SAR is developed for this class of compounds:

Amide (R₁) Substituent: Methylation of the amide nitrogen led to a complete loss of potency, suggesting the N-H group acts as a critical hydrogen bond donor. The length of the alkyl chain on the amide was also tuned, with a propyl group showing optimal inhibition. acs.org

R₂ Substituent: Conformational restriction of a flexible N-methylphenethylamine group by replacing it with a rigid (S)-3-phenylpiperidine ring resulted in a threefold increase in inhibitory potency. acs.org

R₃ Substituent: Exchanging a morpholine (B109124) group for an (S)-3-hydroxypyrrolidine not only increased activity tenfold but also improved the compound's physicochemical properties by reducing lipophilicity. acs.org

This systematic approach led to the identification of LEI-401 , a potent nanomolar inhibitor with drug-like characteristics. acs.org

Interactive Table: SAR of Pyrimidine-Carboxamide Derivatives as NAPE-PLD Inhibitors

| Compound Modification | Change from Parent Compound | Effect on Potency (pIC₅₀) | Reference |

|---|---|---|---|

| Methylation of Amide | N-H → N-CH₃ | Complete loss of activity | acs.org |

| Conformational Restriction | N-methylphenethylamine → (S)-3-phenylpiperidine | 3-fold increase | acs.org |

| R₃ Substitution | Morpholine → (S)-3-hydroxypyrrolidine | 10-fold increase | acs.org |

This table illustrates the impact of specific structural modifications on the inhibitory activity of pyrimidine-carboxamide derivatives against NAPE-PLD. acs.org

Similarly, for the 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase, SAR studies showed that while 2-aminophenethyl analogs had excellent potency, their kinase selectivity was moderate. In contrast, 2-aminobenzyl analogs demonstrated both good inhibition and superior selectivity, highlighting how subtle structural changes can dramatically alter the interaction profile. nih.gov

Process Engineering and Chemical Manufacturing Aspects Academic Focus

Optimization of Synthesis Pathways for Industrial Scalability

A common laboratory-scale approach for amidation involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com However, for industrial-scale operations, these methods can be inefficient due to the generation of stoichiometric byproducts that require removal. mdpi.com

To enhance scalability, research has focused on catalytic direct amidation methods. Boronic acid derivatives have emerged as highly effective catalysts for the direct condensation of carboxylic acids and amines. organic-chemistry.org These reactions can often be performed under milder conditions and with lower catalyst loadings, making them more attractive for large-scale production. ucl.ac.uk Another approach gaining traction is the use of silicon-based reagents like methyltrimethoxysilane (B3422404) (MTM), which offer an effective, inexpensive, and safer alternative for direct amidation, with the advantage of simple workup procedures to yield pure amide products without the need for chromatography. nih.gov

Furthermore, the transition from batch processing to continuous flow synthesis represents a significant leap in optimizing for industrial scalability. rsc.orgacs.orgrsc.orgprolabas.comnih.gov Continuous flow reactors offer superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for higher throughput and more consistent product quality. nih.gov The direct amidation of carboxylic acids has been successfully demonstrated in continuous flow systems, sometimes even in solvent-free conditions, which further boosts the process's green credentials and economic feasibility. rsc.org

A plausible industrial-scale synthesis of 2-Methylpyrimidine-5-carboxamide would likely start from a 2-substituted pyrimidine-5-carboxylic ester. organic-chemistry.org This ester can be synthesized through methods such as the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an appropriate amidinium salt, a method known for its high yields. organic-chemistry.org The resulting ester would then be hydrolyzed to 2-methylpyrimidine-5-carboxylic acid, followed by a catalytic amidation step, potentially in a continuous flow reactor, to yield the final product.

Table 1: Comparison of Amidation Methods for Industrial Scalability

| Method | Advantages for Scalability | Disadvantages for Scalability |

| Stoichiometric Coupling Agents (e.g., DCC, EDC) | Well-established, reliable for a wide range of substrates. | Generates stoichiometric byproducts, can be costly, requires extensive purification. mdpi.com |

| Catalytic Direct Amidation (e.g., Boronic Acids) | High atom economy, lower waste generation, milder reaction conditions. organic-chemistry.orgucl.ac.uk | Catalyst cost and recovery can be a factor. |

| Silicon-Based Reagents (e.g., MTM) | Inexpensive, safe, simple workup, can avoid chromatography. nih.gov | Reagent sensitivity to moisture may require stringent process control. |

| Continuous Flow Synthesis | Enhanced safety, better process control, higher throughput, potential for automation. rsc.orgnih.gov | Initial setup cost can be high, may require process re-optimization. |

Application of Advanced Purification Techniques

The purity of this compound is paramount, particularly for its potential applications in the pharmaceutical industry. Therefore, advanced purification techniques are essential to remove impurities, which can include unreacted starting materials, byproducts from side reactions, and residual catalysts.

In addition to crystallization, chromatographic techniques are widely used for achieving very high levels of purity. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of organic compounds. rsc.org Preparative HPLC can be employed to isolate the target compound from complex mixtures with high resolution. While often more expensive than crystallization for bulk purification, it is invaluable for producing highly pure reference standards or for challenging separations.

A comprehensive purification strategy for this compound would likely involve a primary purification step by crystallization, followed by a final polishing step using a chromatographic method if exceptionally high purity is required. The choice of solvent for crystallization is critical; for a related compound, ethyl acetate (B1210297) was found to be effective for purification, yielding high purity and good recovery.

Sustainable and Green Chemistry Approaches in Production

The principles of green chemistry are increasingly influencing the design of chemical manufacturing processes, aiming to reduce environmental impact and enhance sustainability. For the production of this compound, several green chemistry strategies can be implemented.

The selection of solvents is a key consideration. Traditional amide synthesis often employs hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). researchgate.netrsc.org Green chemistry research has focused on identifying safer, more sustainable alternatives. bohrium.comrsc.org Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), have shown promise as replacements for conventional solvents in amide coupling reactions. researchgate.net In some cases, solvent-free reaction conditions can be achieved, particularly in continuous flow systems, which represents a significant step towards a greener process. rsc.orgmdpi.com Water is also being explored as a sustainable solvent for amide bond formation, sometimes utilizing micellar catalysis to facilitate the reaction. acs.org

Catalysis plays a central role in green chemistry. The use of catalytic rather than stoichiometric reagents for amidation significantly improves atom economy and reduces waste. mdpi.comucl.ac.uk Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and potentially reused, further reducing waste and cost. rsc.org Niobium pentoxide (Nb2O5) has been reported as a reusable Lewis acid catalyst for the direct amidation of carboxylic acids. researchgate.net Enzymatic catalysis, using lipases such as Candida antarctica lipase (B570770) B (CALB), offers a highly selective and environmentally benign route to amide bond formation under mild conditions. nih.gov

A four-component reaction strategy for synthesizing pyrimidine (B1678525) carboxamides has been demonstrated, which features the use of inexpensive starting materials and a green oxidant, highlighting the potential for atom and step economy in pyrimidine synthesis. bohrium.comnih.gov Such multi-component reactions are a cornerstone of green chemistry, as they can significantly reduce the number of synthetic steps and the amount of waste generated.

Table 2: Green Chemistry Approaches in this compound Production

| Green Chemistry Principle | Application in Synthesis |

| Use of Safer Solvents | Replacing hazardous solvents like DMF and DCM with greener alternatives such as 2-MeTHF, CPME, or water. researchgate.netrsc.orgbohrium.comrsc.orgacs.org |

| Catalysis | Employing catalytic methods (e.g., boronic acids, heterogeneous catalysts, enzymes) for amidation to improve atom economy and reduce waste. mdpi.comucl.ac.ukresearchgate.netnih.gov |

| Atom Economy | Utilizing multi-component reactions to maximize the incorporation of starting materials into the final product. bohrium.comnih.gov |

| Energy Efficiency | Implementing continuous flow synthesis which can lead to better energy efficiency compared to batch processes. nih.gov |

| Waste Prevention | Designing processes that minimize byproduct formation and allow for catalyst recycling. rsc.orgresearchgate.net |

Q & A

Q. What synthetic methodologies are optimal for preparing 2-Methylpyrimidine-5-carboxamide with high purity?

- Methodological Answer : Multi-step synthetic routes are typically employed, starting with functionalization of the pyrimidine core. For example:

- Nucleophilic substitution : Introduce the methyl group at position 2 using methylating agents like iodomethane under basic conditions (e.g., NaH in DMF) .

- Carboxamide formation : Coupling activated carboxylic acid derivatives (e.g., acid chlorides) with amines using coupling reagents like EDC/HOBt .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical. Yield optimization requires temperature control (60–80°C) and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods ensures structural validation and purity assessment:

- NMR : H and C NMR to confirm methyl (δ ~2.5 ppm) and carboxamide (δ ~8.1 ppm) groups .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H] at m/z 166.1) .

Q. How can researchers screen the biological activity of this compound derivatives?

- Methodological Answer :

- Enzyme inhibition assays : Use purified target enzymes (e.g., kinases) with fluorogenic substrates to measure IC values .

- Cellular viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves (1–100 µM) .

- Structural analogs : Compare activity with derivatives like 4-amino-2-methylpyrimidine-5-carbonitrile to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Computational studies (DFT) reveal that electron-withdrawing carboxamide groups at position 5 direct nucleophiles to position 4 due to resonance stabilization of the transition state. Solvent effects (e.g., DMSO vs. THF) and steric hindrance from the methyl group further modulate reactivity. Kinetic experiments under varying temperatures (25–80°C) and pH (4–10) validate these models .

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from assay variability or impurities. Strategies include:

- Reproducibility protocols : Standardize cell culture conditions (e.g., passage number, serum concentration) and enzyme sources .